2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide
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Overview
Description
2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromonaphthalene moiety, a chlorophenyl group, and an acetohydrazide linkage. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the bromination of naphthalene to produce 1-bromonaphthalene. This intermediate is then reacted with sodium hydroxide to form 1-bromonaphthalen-2-ol. The next step involves the reaction of 1-bromonaphthalen-2-ol with chloroacetyl chloride to yield 2-[(1-bromonaphthalen-2-yl)oxy]acetyl chloride. Finally, this intermediate is condensed with 4-chlorobenzaldehyde and hydrazine hydrate to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce hydrazides or amines .
Scientific Research Applications
2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide is not fully understood but is believed to involve interactions with specific molecular targets. The compound’s hydrazide moiety may interact with enzymes or receptors, leading to modulation of biological pathways. Additionally, the presence of the bromonaphthalene and chlorophenyl groups may enhance its binding affinity to certain targets .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide
- 2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(1H-pyrrol-2-yl)methylidene]acetohydrazide
- 2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide
Uniqueness
What sets 2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide apart from similar compounds is its specific combination of functional groups, which imparts unique chemical reactivity and biological activity. The presence of both bromonaphthalene and chlorophenyl groups enhances its versatility in various applications .
Properties
Molecular Formula |
C19H14BrClN2O2 |
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Molecular Weight |
417.7 g/mol |
IUPAC Name |
2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-(4-chlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H14BrClN2O2/c20-19-16-4-2-1-3-14(16)7-10-17(19)25-12-18(24)23-22-11-13-5-8-15(21)9-6-13/h1-11H,12H2,(H,23,24)/b22-11+ |
InChI Key |
PXDNBKVJBCYZOF-SSDVNMTOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)N/N=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NN=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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